15-Keto-17-phenyl trinor Prostaglandin F2alpha

Beschreibung

Eigenschaften

IUPAC Name |

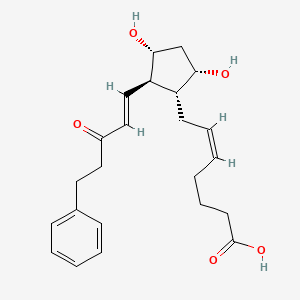

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEYLKRDELKWGI-RKJYIPPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15-Keto-17-phenyl trinor Prostaglandin F2α: Structure, Synthesis, and Biological Relevance

This guide provides a comprehensive technical overview of 15-Keto-17-phenyl trinor Prostaglandin F2α, a significant metabolite of the potent ocular hypotensive agent, Bimatoprost. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, metabolic generation, and potential biological implications, grounded in established scientific literature.

Introduction: The Prostaglandin Landscape and the Significance of 15-Keto Metabolites

Prostaglandins (PGs) are a class of lipid compounds derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. Prostaglandin F2α (PGF2α) and its analogs are particularly recognized for their potent activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade with significant therapeutic applications, most notably in ophthalmology for the reduction of intraocular pressure (IOP) in glaucoma patients.

The biological activity of prostaglandins is often attenuated by metabolic processes, a key one being the oxidation of the hydroxyl group at the C-15 position. This conversion, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yields 15-keto prostaglandins. These metabolites have historically been considered less active or inactive compared to their parent compounds. However, emerging research suggests that some 15-keto metabolites may possess their own distinct biological activities.

This guide focuses on 15-Keto-17-phenyl trinor Prostaglandin F2α, a primary metabolite of 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), a widely prescribed synthetic prostamide analog for glaucoma treatment. Understanding the chemical nature and biological context of this metabolite is crucial for a complete comprehension of Bimatoprost's pharmacology and for the broader field of prostaglandin research.

Chemical Structure and Properties of 15-Keto-17-phenyl trinor Prostaglandin F2α

The chemical identity of 15-Keto-17-phenyl trinor Prostaglandin F2α is defined by its unique structural features, which are a direct consequence of the metabolism of its parent compound.

Nomenclature and Identifiers

| Identifier | Value |

| Formal Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[1] |

| Synonyms | 15-keto-17-phenyl trinor PGF2α[1] |

| CAS Number | 949564-89-0[1] |

| Molecular Formula | C23H30O5[1] |

| Molecular Weight | 386.5 g/mol [1] |

| Canonical SMILES | O[C@@H]1C1[1] |

| InChI | InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1[1] |

| InChIKey | HHEYLKRDELKWGI-RKJYIPPQSA-N[1] |

Stereochemistry and Structural Features

The stereochemistry of 15-Keto-17-phenyl trinor Prostaglandin F2α is inherited from its parent molecule, with defined chiral centers on the cyclopentane ring. The key structural modifications compared to the parent PGF2α analog are:

-

15-Keto Group: The hydroxyl group at the C-15 position is oxidized to a ketone. This modification significantly alters the electronic and steric properties of the side chain.

-

17-Phenyl Group: The terminal end of the omega side chain is replaced with a phenyl group, which increases the lipophilicity and metabolic stability of the molecule.

-

Trinor: This indicates the shortening of the omega side chain by three carbon atoms.

The presence of the keto group at C-15 generally leads to a significant reduction in affinity for the FP receptor. For instance, 15-keto PGF2α exhibits a 10-fold lower activity in reducing rabbit intraocular pressure compared to PGF2α[1].

Caption: 2D representation of 15-Keto-17-phenyl trinor Prostaglandin F2α.

Metabolic Synthesis

15-Keto-17-phenyl trinor Prostaglandin F2α is not typically synthesized de novo in a laboratory setting for direct therapeutic use, but rather is a product of in vivo metabolism of its parent drug, Bimatoprost.

Enzymatic Conversion from Bimatoprost

Bimatoprost (17-phenyl trinor PGF2α ethyl amide) undergoes a two-step metabolic conversion to yield 15-Keto-17-phenyl trinor Prostaglandin F2α.[2]

-

Deamidation: The ethyl amide group of Bimatoprost is first hydrolyzed by amidases to form the corresponding free acid, 17-phenyl trinor PGF2α.[2]

-

Oxidation: The hydroxyl group at the C-15 position of 17-phenyl trinor PGF2α is then oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form the 15-keto metabolite.[2]

Caption: Metabolic pathway of Bimatoprost to 15-Keto-17-phenyl trinor PGF2α.

Laboratory Synthesis Considerations

Key Synthetic Steps for the Parent Compound (General Approach):

The total synthesis of prostaglandins is a complex, multi-step process. A general, well-established strategy, such as the Corey lactone approach, could be adapted. This would involve:

-

Corey Lactone Formation: Construction of the bicyclic core containing the correct stereochemistry.

-

Side Chain Introduction: Attachment of the alpha and omega side chains through reactions like Wittig or Horner-Wadsworth-Emmons reactions.

-

Functional Group Manipulations: Protection and deprotection of hydroxyl and carboxyl groups throughout the synthesis.

Oxidation of the C-15 Hydroxyl Group:

Once the 17-phenyl trinor PGF2α is synthesized, a selective oxidation of the allylic hydroxyl group at C-15 would be required. Reagents commonly used for such transformations include:

-

Manganese dioxide (MnO2)

-

Pyridinium chlorochromate (PCC)

-

Dess-Martin periodinane

The choice of oxidant and reaction conditions would be critical to avoid over-oxidation or side reactions at other functional groups.

Biological Activity and Mechanism of Action

While extensive pharmacological studies on 15-Keto-17-phenyl trinor Prostaglandin F2α are not reported in the literature, its biological activity can be inferred from the known pharmacology of its parent compound and other 15-keto prostaglandin metabolites.[3]

Interaction with the FP Receptor

The primary target of PGF2α and its analogs is the FP receptor. The C-15 hydroxyl group is known to be crucial for high-affinity binding to this receptor. The conversion to a keto group at this position generally leads to a substantial decrease in binding affinity and, consequently, reduced agonist activity.

Potential for Independent Biological Activity

Despite the expected lower affinity for the FP receptor, it is plausible that 15-Keto-17-phenyl trinor Prostaglandin F2α may exert some biological effects. Studies on other 15-keto prostaglandins have revealed that they are not entirely inert. For example, 15-keto-PGE2 has been shown to be a biologically active metabolite that can modulate EP receptor signaling.[4][5]

Therefore, it is conceivable that 15-Keto-17-phenyl trinor Prostaglandin F2α could:

-

Act as a weak partial agonist or antagonist at the FP receptor.

-

Interact with other prostanoid receptors (e.g., EP, DP, or TP receptors).

-

Have off-target effects unrelated to prostanoid receptors.

However, without specific experimental data, these possibilities remain speculative. The current consensus is that the formation of the 15-keto metabolite is a key step in the deactivation of the parent prostaglandin analog.

FP Receptor Signaling Pathway

To understand the potential, albeit likely weak, effects of 15-Keto-17-phenyl trinor Prostaglandin F2α, it is essential to comprehend the signaling cascade initiated by the activation of the FP receptor. The FP receptor is a Gq-protein coupled receptor.[6]

Signaling Cascade:

-

Ligand Binding: PGF2α or an analog binds to the FP receptor.

-

Gq Protein Activation: The receptor activates the Gq alpha subunit of the associated G-protein.

-

Phospholipase C Activation: Activated Gq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).

-

Downstream Effects: PKC and Ca2+-calmodulin-dependent kinases phosphorylate various downstream targets, leading to cellular responses such as smooth muscle contraction and gene expression changes.

Transactivation of EGFR:

Some studies have shown that PGF2α can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK signaling pathway, which can influence cell proliferation.[6]

Caption: FP receptor signaling pathway.

Analytical Methodologies

The quantification of 15-keto prostaglandin metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to their low endogenous concentrations, sensitive and specific analytical methods are required.

Sample Preparation

A crucial first step is the extraction and purification of the analyte from the biological sample (e.g., plasma, urine, aqueous humor). This typically involves:

-

Addition of an Internal Standard: A deuterated analog of the analyte is added to the sample to account for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.

-

Derivatization: To improve chromatographic properties and mass spectrometric detection, the carboxyl and hydroxyl groups may be derivatized. Common derivatization agents include pentafluorobenzyl (PFB) bromide for the carboxyl group and silylating agents (e.g., BSTFA) for the hydroxyl groups.

Instrumental Analysis

The most common techniques for the quantification of 15-keto prostaglandin metabolites are:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for its high sensitivity and specificity. A reversed-phase HPLC column is typically used to separate the analyte from other components, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique also offers high sensitivity and specificity but requires more extensive derivatization to make the analyte volatile.[7][8]

Example Protocol: Quantification of a 15-Keto Prostaglandin Metabolite in Plasma (Adapted from literature)

This protocol is a generalized procedure and would require optimization and validation for 15-Keto-17-phenyl trinor Prostaglandin F2α.

Materials:

-

Plasma sample

-

Deuterated internal standard (e.g., 15-keto-17-phenyl trinor PGF2α-d4)

-

Solid-phase extraction cartridges (e.g., C18)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Spiking: To 1 mL of plasma, add the deuterated internal standard.

-

Protein Precipitation: Add 3 mL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the analyte with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the specific MRM transitions for the analyte and the internal standard.

-

-

Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion and Future Directions

15-Keto-17-phenyl trinor Prostaglandin F2α is a key metabolite of the important ocular hypotensive drug, Bimatoprost. Its formation via oxidation of the C-15 hydroxyl group represents a critical step in the deactivation of the parent compound. While currently considered to have significantly lower biological activity than its precursor, the potential for independent pharmacological effects cannot be entirely dismissed, warranting further investigation.

Future research should focus on:

-

Definitive Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine if 15-Keto-17-phenyl trinor Prostaglandin F2α has any significant affinity for prostanoid or other receptors and if it elicits any biological responses.

-

Development of a Validated Analytical Method: Establishing a robust and sensitive analytical method for the routine quantification of this metabolite in clinical samples to better understand the pharmacokinetics of Bimatoprost.

-

Exploration of Other Metabolic Pathways: Investigating other potential metabolic transformations of Bimatoprost and its free acid to create a complete metabolic map.

A deeper understanding of the entire metabolic cascade of synthetic prostaglandin analogs is paramount for the rational design of new drugs with improved efficacy, duration of action, and side-effect profiles.

References

-

Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Retrieved from [Link]

-

PubChem. (n.d.). 13,14-dihydro-15-keto-PGF2alpha. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1976). Prostaglandin analogs. 2. 15,15-Ketals of natural prostaglandins and prostaglandin analogs. Synthesis and biological activities. Retrieved from [Link]

-

PubMed. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Retrieved from [Link]

-

PubMed. (1981). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]

-

PubMed. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. Retrieved from [Link]

-

PubMed. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Retrieved from [Link]

-

PubMed. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Retrieved from [Link]

-

ScienceDirect. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

15-Keto-17-phenyl trinor Prostaglandin F2alpha mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 15-Keto-17-phenyl trinor Prostaglandin F2α and its Progenitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin F2α (PGF2α) analogs are the cornerstone of first-line therapy for managing elevated intraocular pressure (IOP) in conditions like open-angle glaucoma and ocular hypertension.[1][2] This guide provides a detailed examination of the mechanism of action of these drugs, focusing on the molecular signaling pathways they initiate. We will dissect the journey from the administration of prodrugs like Latanoprost and Bimatoprost to their metabolic conversion, including the formation of the key metabolite, 15-Keto-17-phenyl trinor Prostaglandin F2α. The central focus is the activation of the Prostaglandin F2α (FP) receptor, a Gq-protein coupled receptor, and the subsequent signaling cascade that culminates in the therapeutic reduction of IOP by enhancing uveoscleral outflow. Furthermore, this document details the essential experimental protocols—radioligand binding and calcium mobilization assays—used to characterize the pharmacology of these compounds, providing a robust framework for research and development in this critical therapeutic area.

Introduction: The Central Role of PGF2α Analogs in Glaucoma Management

Glaucoma is a progressive optic neuropathy that represents a leading cause of irreversible blindness worldwide.[1] A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP). Prostaglandin analogs, such as Latanoprost and Bimatoprost, are highly effective at lowering IOP and are therefore considered a first-line treatment.[1][3] These drugs are synthetic derivatives of PGF2α, designed to selectively target the FP receptor in the eye.

Latanoprost and Bimatoprost are administered as prodrugs to improve corneal penetration.[2][4] Once inside the eye, they are hydrolyzed into their biologically active acid forms. A crucial step in their metabolic pathway is the subsequent oxidation of the C-15 hydroxyl group by the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which leads to the formation of 15-keto metabolites, such as 15-Keto-17-phenyl trinor Prostaglandin F2α.[4][5] Understanding the entire lifecycle of these drugs, from administration to receptor activation and eventual metabolism, is critical for optimizing their therapeutic efficacy and safety.

The Molecular Target: The Prostaglandin F2α (FP) Receptor

The therapeutic effects of PGF2α analogs are mediated by their interaction with the Prostaglandin F2α receptor, commonly known as the FP receptor.[6][7]

-

Receptor Classification: The FP receptor is a heptahelical, transmembrane receptor that belongs to the G-protein coupled receptor (GPCR) superfamily.[8]

-

Signaling Transduction: It is canonically coupled to the Gq class of G-proteins.[8][9] Activation of the FP receptor by an agonist initiates a well-defined intracellular signaling cascade.

-

Ocular Distribution: In the context of glaucoma therapy, the FP receptor is strategically expressed in key tissues responsible for regulating aqueous humor dynamics, including the ciliary muscle, trabecular meshwork, and sclera.[7][10] This localization is fundamental to its IOP-lowering effect.

Core Mechanism of Action: The FP Receptor-Gq Signaling Cascade

The binding of an active PGF2α analog to the FP receptor triggers a cascade of intracellular events designed to translate the extracellular signal into a physiological response.[9] This pathway is a classic example of Gq-protein signaling.

-

Receptor Activation: The agonist (e.g., latanoprost acid) binds to the FP receptor, inducing a conformational change.

-

Gq Protein Coupling: The activated receptor recruits and activates its cognate G-protein, Gq.[9][11]

-

Phospholipase C (PLC) Activation: The alpha subunit of the activated Gq protein stimulates the membrane-bound enzyme Phospholipase C-β (PLC-β).[11][12]

-

Second Messenger Generation: PLC-β hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated calcium channels.[11][13] This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[9][13]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[14]

-

Downstream Signaling: Activated PKC and other calcium-dependent signaling molecules phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, ultimately leading to changes in gene expression and cellular function.[15][16]

Caption: FP Receptor Gq-coupled signaling pathway.

Physiological Consequence: Enhanced Uveoscleral Outflow

The culmination of the FP receptor signaling cascade within ocular tissues is a significant reduction in IOP. This is primarily achieved by increasing the outflow of aqueous humor through the uveoscleral (or unconventional) pathway.[3][17][18] The underlying cellular mechanisms include:

-

Ciliary Muscle Relaxation: Activation of FP receptors leads to the relaxation of the ciliary smooth muscle.[10] This relaxation widens the spaces between the muscle bundles.

-

Extracellular Matrix (ECM) Remodeling: The signaling cascade upregulates the expression of matrix metalloproteinases (MMPs). These enzymes degrade and remodel components of the extracellular matrix within the ciliary muscle and sclera, reducing hydraulic resistance and facilitating the passage of aqueous humor out of the eye.[10]

While the primary effect is on the uveoscleral pathway, some evidence suggests that PGF2α analogs may also have a secondary, modest effect on increasing outflow through the conventional trabecular meshwork pathway.[10][19]

Methodologies for Pharmacological Characterization

To rigorously study the mechanism of action of compounds like 15-Keto-17-phenyl trinor PGF2α and its parent molecules, researchers employ a combination of binding and functional assays. These provide quantitative data on a compound's affinity for the receptor and its ability to elicit a cellular response.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptor.[20] The principle is based on competition between the unlabeled test compound and a radiolabeled ligand (e.g., ³H-PGF2α) for binding to the FP receptor.

Causality Behind Experimental Design: This assay directly measures the physical interaction between the compound and the receptor. By determining the concentration of test compound required to displace 50% of the radiolabeled ligand (the IC50), we can calculate the inhibition constant (Ki), an intrinsic measure of affinity. This allows for a direct comparison of the binding potencies of different compounds (e.g., the active acid vs. its 15-keto metabolite).

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Homogenize cells or tissues known to express the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor) to create a membrane preparation. Quantify the total protein concentration using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer:

-

A fixed concentration of the membrane preparation.

-

A fixed concentration of a high-affinity radioligand for the FP receptor (e.g., [³H]PGF2α), typically at or below its Kd value to ensure sensitivity.[21]

-

A range of concentrations of the unlabeled test compound (e.g., 15-Keto-17-phenyl trinor PGF2α).

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand (no competitor).

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled FP receptor agonist or antagonist to block all specific binding.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Measuring Gq Activation via Calcium Mobilization

To determine if a compound is an agonist, antagonist, or inactive at the receptor, a functional assay is required. Since the FP receptor is Gq-coupled, its activation leads to a measurable increase in intracellular calcium.[11] This can be detected using calcium-sensitive fluorescent dyes.

Causality Behind Experimental Design: This assay provides a direct readout of the biological consequence of receptor binding. A compound that binds and triggers a calcium flux is an agonist. The magnitude and concentration-dependence of this response (EC50) define its potency and efficacy. This is crucial for confirming that the signaling pathway is engaged and for distinguishing between a potent parent drug and a potentially less active metabolite.

Step-by-Step Protocol: Fluorescence-Based Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293-FP) in a 96-well black-walled, clear-bottom microplate and grow to near confluency.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. The "AM" ester allows the dye to cross the cell membrane.

-

Incubation: Incubate the plate at 37°C for approximately 30-60 minutes to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

-

Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove excess extracellular dye, reducing background fluorescence.

-

Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for several seconds.

-

Inject a range of concentrations of the test compound into the wells.

-

-

Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium. The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation / ~516 nm emission for Fluo-4).

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response minus the baseline reading.

-

Plot the response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

-

Caption: Experimental workflow for a calcium mobilization assay.

Quantitative Data Summary

The pharmacological activity of PGF2α analogs is defined by their affinity (Ki) and potency (EC50) at the FP receptor. While extensive data exists for the parent active compounds, specific pharmacological data for the 15-keto metabolites are not widely reported in the literature, suggesting they are likely significantly less active or are primarily considered markers of metabolism.[4]

| Compound | Receptor | Parameter | Value (nM) | Primary Physiological Effect |

| Prostaglandin F2α | Human FP | EC50 (Ca²⁺ Flux) | ~10-30 | Endogenous agonist |

| Latanoprost Acid | Human FP | Ki (Binding) | ~1-5 | Potent agonist; IOP reduction |

| Latanoprost Acid | Human FP | EC50 (Ca²⁺ Flux) | ~3-10 | Potent agonist; IOP reduction |

| Bimatoprost Acid | Human FP | Ki (Binding) | ~1-3 | Potent agonist; IOP reduction |

| Bimatoprost Acid | Human FP | EC50 (Ca²⁺ Flux) | ~3-15 | Potent agonist; IOP reduction |

| 15-Keto-PGF2α Analogs | Human FP | Ki / EC50 | Not Available | Presumed low activity; metabolite |

Note: The values presented are approximate ranges compiled from various pharmacological studies and may vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The mechanism of action of 15-Keto-17-phenyl trinor Prostaglandin F2α is intrinsically linked to that of its highly potent parent compounds, Latanoprost and Bimatoprost. These drugs exert their therapeutic effect by acting as potent agonists at the FP receptor, triggering a Gq-mediated signaling cascade that results in a robust increase in intracellular calcium. This cascade ultimately leads to physiological changes in the ciliary muscle and surrounding extracellular matrix, enhancing uveoscleral outflow and effectively lowering intraocular pressure.

The formation of the 15-keto metabolite represents a key step in the inactivation and clearance of the active drug. While this metabolite itself is presumed to have low pharmacological activity due to the modification of the critical 15-hydroxyl group, its study is vital for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug. Future research should focus on definitively quantifying the binding affinity and functional activity of 15-keto metabolites at the FP receptor to fully elucidate their role and confirm whether they are inert byproducts or contribute, even minimally, to the overall biological effect.

References

-

Title: Prostaglandin F2alpha - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Prostaglandin F receptor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease Source: Frontiers in Pharmacology URL: [Link]

-

Title: Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC Source: PubMed Central URL: [Link]

-

Title: Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma Source: PubMed URL: [Link]

-

Title: Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element Source: NIH URL: [Link]

-

Title: Latanoprost - StatPearls Source: NCBI Bookshelf URL: [Link]

- Title: Treatment of ocular hypertension and glaucoma - Google Patents Source: Google Patents URL

-

Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]

-

Title: Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C Source: PubMed URL: [Link]

-

Title: Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect Source: PubMed URL: [Link]

-

Title: What is the mechanism of Latanoprost? Source: Patsnap Synapse URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

-

Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: PMC - NIH URL: [Link]

-

Title: What are PTGFR modulators and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

-

Title: Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension Source: PubMed URL: [Link]

-

Title: Simultaneous quantification of some prostaglandin analogs used in the treatment of open-angle glaucoma by RP-HPLC Source: ResearchGate URL: [Link]

-

Title: Characterization Of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay Source: YouTube URL: [Link]

-

Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: [Link]

-

Title: Latanoprost - Wikipedia Source: Wikipedia URL: [Link]

-

Title: PTGFR prostaglandin F receptor [ (human)] - Gene Result Source: NCBI URL: [Link]

-

Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: PMC - NIH URL: [Link]

-

Title: Prostaglandin Analogues for Ophthalmic Use: A Review Source: NCBI URL: [Link]

-

Title: PHARMACOLOGY OF Latanoprost Source: YouTube URL: [Link]

-

Title: Ligand binding assay - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]

-

Title: The Pharmacology of Prostaglandin Analogues Source: Ento Key URL: [Link]

-

Title: Advances in Medical Glaucoma: Continued Source: MillennialEYE URL: [Link]

-

Title: Mechanism of action of prostaglandin F2 alpha-induced luteolysis Source: PubMed URL: [Link]

-

Title: Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways Source: ResearchGate URL: [Link]

-

Title: Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma Source: Frontiers URL: [Link]

Sources

- 1. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 18. Latanoprost - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

biological activity of 15-Keto-17-phenyl trinor Prostaglandin F2alpha

An In-Depth Technical Guide to the Biological Activity of 15-Keto-17-phenyl trinor Prostaglandin F2α

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-17-phenyl trinor Prostaglandin F2α is a significant metabolite of several potent prostaglandin F2α (PGF2α) analogs used in the management of glaucoma and ocular hypertension. While not a primary therapeutic agent itself, its formation and subsequent biological activity are of considerable interest to researchers and drug development professionals. Understanding the pharmacology of this metabolite is crucial for a complete comprehension of the duration of action, potential side effects, and overall therapeutic profile of its parent compounds. This guide provides a detailed exploration of the known and inferred biological activities of 15-Keto-17-phenyl trinor PGF2α, grounded in the extensive research on PGF2α analogs.

Biochemical Profile and Metabolic Pathway

15-Keto-17-phenyl trinor PGF2α is a keto derivative of an F-series prostaglandin.[1] It is primarily formed in the body through the enzymatic oxidation of its parent compounds. One of the most clinically relevant metabolic pathways is from 17-phenyl trinor PGF2α ethyl amide, a potent prostaglandin FP receptor agonist.[1] This conversion is catalyzed by the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which targets the C-15 hydroxyl group for oxidation.[1][2] This metabolic step is a common route for the inactivation of prostaglandins.

Another important precursor is the ophthalmic drug latanoprostene bunod. Following topical administration, latanoprostene bunod is hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[3] Latanoprost acid, which is structurally similar to 17-phenyl trinor PGF2α, can then be further metabolized to its 15-keto form.

Caption: Metabolic conversion of parent compounds to 15-Keto-17-phenyl trinor PGF2α.

Mechanism of Action: The Prostaglandin F2α Receptor

The biological effects of 15-Keto-17-phenyl trinor PGF2α, like other PGF2α analogs, are mediated through its interaction with the prostaglandin F2α receptor, also known as the FP receptor.[4] The parent compound, 17-phenyl trinor PGF2α, is a potent agonist for the FP receptor.[5] While direct binding studies on the 15-keto metabolite are not extensively reported, it is presumed to retain some affinity for the FP receptor, albeit likely with reduced potency compared to its precursor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological response.

Caption: Simplified signaling cascade upon FP receptor activation.

Physiological Effects on Intraocular Pressure

The primary clinical application of the parent compounds of 15-Keto-17-phenyl trinor PGF2α is the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[6] This effect is primarily achieved by increasing the outflow of aqueous humor from the eye. There are two main outflow pathways: the trabecular meshwork and the uveoscleral pathway.[7][8]

Prostaglandin F2α analogs, including 17-phenyl trinor PGF2α, predominantly enhance aqueous humor outflow through the uveoscleral pathway.[9][10] The uveoscleral outflow pathway involves the passage of aqueous humor through the ciliary muscle and into the suprachoroidal space.[11][12] PGF2α analogs are thought to remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating outflow.

Latanoprostene bunod has a dual mechanism of action.[3][13][14] The latanoprost acid moiety increases uveoscleral outflow, while the butanediol mononitrate component releases nitric oxide (NO).[3][15][16] Nitric oxide relaxes the trabecular meshwork and Schlemm's canal, thereby increasing outflow through the conventional trabecular pathway.[15][17]

Direct studies on 15-Keto-17-phenyl trinor PGF2α have shown that it can slightly reduce intraocular pressure in normal cynomolgus monkeys at a dose of 1 µ g/eye .[18] It has also been identified as a miotic agent in cats, causing a reduction in pupil diameter.[18]

Caption: Dual mechanism of IOP reduction by Latanoprostene Bunod.

Experimental Methodologies for Prostaglandin Analog Research

The study of prostaglandin analogs like 15-Keto-17-phenyl trinor PGF2α involves a range of in-vitro, ex-vivo, and in-vivo experimental protocols.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a ligand for its receptor.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing the FP receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (15-Keto-17-phenyl trinor PGF2α).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In-vitro Functional Assays

These assays measure the cellular response to receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Culture a cell line stably expressing the FP receptor (e.g., HEK293-FP) in a suitable medium.

-

Loading with Calcium Indicator: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that can enter the cells and become fluorescent upon binding to calcium.

-

Stimulation: Add varying concentrations of the test compound to the cells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Ex-vivo Organ Bath Studies

These experiments use isolated tissues to assess the physiological effect of a compound.

Protocol: Ciliary Muscle Contraction Assay

-

Tissue Dissection: Isolate the ciliary muscle from an animal eye (e.g., bovine or primate).

-

Mounting: Mount the ciliary muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to measure muscle tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Drug Addition: Add cumulative concentrations of the test compound to the organ bath.

-

Measurement and Analysis: Record the changes in muscle tension. Plot the contractile response against the logarithm of the agonist concentration to determine the EC50 and maximal response.

Quantitative Data Summary

While specific quantitative data for 15-Keto-17-phenyl trinor PGF2α is scarce, the following table provides data for related, well-characterized prostaglandin analogs to offer a comparative context.

| Compound | Receptor | Assay Type | Species | Value | Reference |

| 17-phenyl trinor PGF2α | FP | Binding (Ki) | Rat | 1.1 nM | [5] |

| 17-phenyl trinor PGF2α | FP | Binding (Relative Potency) | Ovine | 756% (vs PGF2α) | [5] |

| 15(R)-17-phenyl trinor PGF2α | FP | Functional (EC50) | Cat | 30 nM | [19] |

Conclusion and Future Directions

15-Keto-17-phenyl trinor Prostaglandin F2α is an important metabolite in the pharmacology of several key ocular hypotensive drugs. While its parent compounds are potent FP receptor agonists that primarily enhance uveoscleral outflow, the direct biological activity of the 15-keto metabolite is less well-defined. The available evidence suggests it retains some activity, contributing to the overall therapeutic effect.

Future research should focus on detailed pharmacological characterization of 15-Keto-17-phenyl trinor PGF2α. This includes comprehensive receptor binding studies to determine its affinity for the FP receptor and other prostanoid receptors, as well as in-vitro and in-vivo functional assays to quantify its potency and efficacy. A clearer understanding of the role of this metabolite will aid in the design of new prostaglandin analogs with improved therapeutic profiles, potentially offering enhanced efficacy, longer duration of action, or reduced side effects.

References

-

Wikipedia. Prostaglandin F2alpha. [Link]

-

GenMark. 15-keto-17-phenyl trinor Prostaglandin F2α. [Link]

-

Patsnap Synapse. What is the mechanism of Latanoprostene Bunod? [Link]

-

National Center for Biotechnology Information. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. [Link]

-

Taylor & Francis Online. Prostaglandin F2 alpha – Knowledge and References. [Link]

-

Bertin Bioreagent. 15-keto-17-phenyl trinor Prostaglandin F2α ethyl amide. [Link]

-

Springer Link. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension. [Link]

-

PubMed. Enzymatic formation of prostaglandin F2 alpha in human brain. [Link]

- Google Patents. Treatment of ocular hypertension and glaucoma.

-

PubMed. The trabecular meshwork outflow pathways: structural and functional aspects. [Link]

-

American Academy of Ophthalmology. Drug Update: Vyzulta and Rhopressa. [Link]

-

PubMed. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. [Link]

-

Review of Ophthalmology. Uveoscleral Outflow: A Better Way to Go? [Link]

-

PubMed. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. [Link]

-

Bausch + Lomb. Go for Monotherapy With the Only PGA That Delivers Nitric Oxide - Vyzulta. [Link]

-

Wikipedia. Trabecular meshwork. [Link]

-

Investigative Ophthalmology & Visual Science. Understanding Trabecular Meshwork Physiology: A Key to the Control of Intraocular Pressure? [Link]

-

PubMed. The aqueous humor outflow pathways in glaucoma: A unifying concept of disease mechanisms and causative treatment. [Link]

-

PubMed. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]

-

Wikipedia. Latanoprostene bunod. [Link]

-

PubMed. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. [Link]

-

Investigative Ophthalmology & Visual Science. Identification of the Mouse Uveoscleral Outflow Pathway Using Fluorescent Dextran. [Link]

-

Ento Key. Abnormal trabecular meshwork outflow. [Link]

-

National Center for Biotechnology Information. Prostaglandins. [Link]

-

PubMed. Uveoscleral outflow: the other outflow pathway. [Link]

-

PubMed Central. Aqueous outflow - a continuum from trabecular meshwork to episcleral veins. [Link]

-

Drugs.com. Latanoprostene Bunod Monograph for Professionals. [Link]

-

YouTube. Vyzulta Deep Dive: What Makes It Different in Glaucoma Care. [Link]

-

Ophthalmology Times. Q&A: What's in the glaucoma treatment pipeline? [Link]

-

Drug Central. latanoprostene bunod. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The aqueous humor outflow pathways in glaucoma: A unifying concept of disease mechanisms and causative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reviewofophthalmology.com [reviewofophthalmology.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 14. bausch.com [bausch.com]

- 15. Drug Update: Vyzulta and Rhopressa - American Academy of Ophthalmology [aao.org]

- 16. drugs.com [drugs.com]

- 17. youtube.com [youtube.com]

- 18. 15-keto-17-phenyl trinor Prostaglandin F2α | Genmark [genmarkag.com]

- 19. caymanchem.com [caymanchem.com]

The Bimatoprost Metabolite, 15-Keto-17-phenyl trinor Prostaglandin F2α: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide analogue of prostaglandin F2α (PGF2α), is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. While the clinical efficacy of bimatoprost is well-established, a comprehensive understanding of its metabolic fate and the pharmacological activity of its metabolites is crucial for a complete mechanistic picture. This technical guide provides an in-depth exploration of a key metabolite, 15-keto-17-phenyl trinor Prostaglandin F2α. We will delve into its formation, its potential role in the therapeutic effects of bimatoprost, and the analytical methodologies required for its quantification in biological matrices.

Introduction: The Bimatoprost Prodrug-Active Metabolite Paradigm

Bimatoprost is distinguished from other prostaglandin analogues by its ethyl amide group, classifying it as a prostamide.[1] This structural feature has fueled a long-standing discussion in the field regarding its precise mechanism of action: does bimatoprost exert its effects as an intact molecule, or does it function as a prodrug, being metabolized to a more active form?[2] Evidence suggests that both pathways may contribute to its overall therapeutic effect.

Following topical administration, bimatoprost penetrates the cornea and undergoes enzymatic hydrolysis to its corresponding free acid, 17-phenyl trinor PGF2α.[3][4] This conversion is a critical activation step, as 17-phenyl trinor PGF2α is a potent agonist of the prostaglandin F receptor (FP receptor), a key player in the regulation of aqueous humor outflow and, consequently, intraocular pressure.[5][6]

However, the metabolic cascade does not terminate at the free acid. Further enzymatic modification leads to the formation of various other metabolites, including the subject of this guide, 15-keto-17-phenyl trinor Prostaglandin F2α.[7][8] Understanding the bioactivity of this keto-metabolite is essential for a comprehensive grasp of bimatoprost's pharmacology.

The Metabolic Pathway: From Bimatoprost to its 15-Keto Metabolite

The biotransformation of bimatoprost to 15-keto-17-phenyl trinor Prostaglandin F2α is a two-step enzymatic process primarily occurring within ocular tissues.

Step 1: Hydrolysis to the Active Free Acid

The initial and pivotal step is the hydrolysis of the ethyl amide moiety of bimatoprost. This reaction is catalyzed by amidases present in ocular tissues, such as the cornea.[4] The product of this hydrolysis is the biologically active 17-phenyl trinor PGF2α.[3]

Step 2: Oxidation to the 15-Keto Metabolite

Subsequently, the 15-hydroxyl group of 17-phenyl trinor PGF2α is oxidized to a ketone. This oxidation is carried out by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7][8] This enzyme plays a general role in the inactivation of prostaglandins.[9] The resulting metabolite is 15-keto-17-phenyl trinor Prostaglandin F2α.

Figure 1: Metabolic pathway of bimatoprost to 15-keto-17-phenyl trinor PGF2α.

Systemically, bimatoprost undergoes further metabolism through oxidation, N-deethylation, and glucuronidation, involving enzymes such as CYP3A4.[10][11]

Pharmacological Activity of 15-Keto-17-phenyl trinor Prostaglandin F2α

While direct pharmacological studies on 15-keto-17-phenyl trinor PGF2α are not extensively reported in the literature, the activity of structurally related 15-keto prostaglandin analogues provides valuable insights into its potential effects.

Studies on 15-keto latanoprost, a metabolite of the prostaglandin analogue latanoprost, have demonstrated significant intraocular pressure-lowering effects in animal models.[12][13] This suggests that the 15-keto moiety does not necessarily lead to a complete loss of biological activity. In fact, for some prostaglandin analogues, the 15-keto metabolite may contribute to the overall therapeutic effect.[12]

It is plausible that 15-keto-17-phenyl trinor PGF2α retains some affinity for the FP receptor. The FP receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[14] However, it is also possible that the 15-keto metabolite has a lower potency compared to its 15-hydroxyl precursor, 17-phenyl trinor PGF2α. For instance, 15-keto PGF2α is reported to be 10-fold less active than PGF2α in reducing rabbit intraocular pressure.[15]

Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of 15-keto-17-phenyl trinor PGF2α, including its binding affinity for the FP receptor and its efficacy in reducing intraocular pressure.

Analytical Methodology for Quantification

The accurate quantification of 15-keto-17-phenyl trinor Prostaglandin F2α in biological matrices such as aqueous humor is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[16]

Experimental Protocol: Quantification of 15-keto-17-phenyl trinor PGF2α in Aqueous Humor by LC-MS/MS

This protocol provides a general framework for the analysis. Method development and validation are critical for ensuring data quality and should be performed according to regulatory guidelines.[17][18]

4.1.1. Materials and Reagents

-

15-keto-17-phenyl trinor Prostaglandin F2α analytical standard

-

Stable isotope-labeled internal standard (e.g., 15-keto-17-phenyl trinor PGF2α-d4)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Aqueous humor samples

4.1.2. Sample Preparation

-

Thawing and Spiking: Thaw aqueous humor samples on ice. Spike a known amount of the internal standard into each sample, calibrator, and quality control sample.

-

Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended for optimal separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution from a low to a high percentage of mobile phase B is typically used to separate the analyte from endogenous interferences.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for prostaglandins.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity. The exact m/z values will need to be determined by infusing the analytical standards. For similar compounds, ion pairs have been reported, for example, for 15-keto PGF2α, an ion pair of m/z 351.16/289.15 has been used.[9]

-

4.1.4. Data Analysis and Validation

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Quantify the concentration of the analyte in the unknown samples using the calibration curve.

-

Validate the method for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability according to established guidelines.[17][18]

Figure 2: General workflow for the quantification of 15-keto-17-phenyl trinor PGF2α.

Data Summary and Interpretation

The following table summarizes the key properties of bimatoprost and its metabolites.

| Compound | Chemical Name | Key Role | Receptor Target |

| Bimatoprost | 17-phenyl trinor PGF2α ethyl amide | Prodrug | Weak/No affinity for FP receptor |

| Bimatoprost Acid | 17-phenyl trinor PGF2α | Active Metabolite | Potent FP receptor agonist |

| 15-Keto Metabolite | 15-keto-17-phenyl trinor PGF2α | Metabolite | Likely FP receptor agonist |

Conclusion and Future Directions

15-keto-17-phenyl trinor Prostaglandin F2α is a significant metabolite of bimatoprost, formed through a sequential process of hydrolysis and oxidation. While its precise pharmacological role in the overall therapeutic effect of bimatoprost remains to be fully elucidated, evidence from related compounds suggests it likely possesses biological activity at the FP receptor and may contribute to the reduction of intraocular pressure.

Future research should focus on:

-

Pharmacological Characterization: In-depth in vitro and in vivo studies to determine the binding affinity and functional activity of 15-keto-17-phenyl trinor PGF2α at the FP receptor and its impact on aqueous humor dynamics.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies in relevant animal models and humans to understand the concentration-time profiles of this metabolite in ocular tissues.

-

Clinical Relevance: Investigating the potential correlation between the levels of 15-keto-17-phenyl trinor PGF2α and the clinical response to bimatoprost in patients.

A thorough understanding of the complete metabolic and pharmacological profile of bimatoprost and its metabolites will provide a more comprehensive picture of its mechanism of action and may open avenues for the development of new and improved therapies for glaucoma.

References

- Maxey, K. M., Johnson, J. L., & LaBrecque, J. (2002). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics, 18(6), 535-541.

-

ResearchGate. (n.d.). A) Chemical structure of bimatoprost B) Pathway for the production of... [Image]. Retrieved from [Link]

- Krauss, A. H., & Woodward, D. F. (2004). Update on the mechanism of action of bimatoprost: a review and discussion of new evidence. Survey of Ophthalmology, 49 Suppl 1, S5–S11.

- Wang, R. F., & Mittag, T. W. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143–4147.

-

PubChem. (n.d.). Bimatoprost. Retrieved from [Link]

- Wang, R. F., & Mittag, T. W. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143-4147.

- Taiwan Food and Drug Administration. (2023). Method of Test for Prostaglandin Analogs in Cosmetics.

- Vertex AI Search. (2017).

- Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof.

- Woodward, D. F., & Chen, J. (1990). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 31(1), 138-143.

-

Wikipedia. (n.d.). Bimatoprost. Retrieved from [Link]

- Singh, S., & Singh, R. (2020). Analytical Method Validation Parameters: An Updated Review. Pharmaceutical and Biosciences Journal, 8(2), 24-33.

- González-Hernández, R., et al. (2021).

- Camras, C. B., et al. (2002). The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist. Journal of Ocular Pharmacology and Therapeutics, 18(6), 543-551.

- Sharif, N. A., et al. (2003). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 168(8), 1803-1817.

-

PubChem. (n.d.). Bimatoprost. Retrieved from [Link]

-

Synapse. (2024). What is the mechanism of Bimatoprost? Retrieved from [Link]

Sources

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A Comprehensive Immunocapture-LC-MS/MS Bioanalytical Approach in Support of a Biotherapeutic Ocular PK Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tandem Mass Tag LC-MS/MS of Aqueous Humor From Individuals With Type 2 Diabetes Without Retinopathy Reveals Early Dysregulation of Synaptic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 15. caymanchem.com [caymanchem.com]

- 16. fda.gov.tw [fda.gov.tw]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography | MDPI [mdpi.com]

synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2alpha from latanoprost

An In-Depth Technical Guide to the Synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α from Latanoprost

Abstract

This technical guide provides a comprehensive, chemically-principled methodology for the synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α, a significant metabolite and F-series prostaglandin (PG) analog, utilizing the readily available starting material, latanoprost.[1][2] Latanoprost, a PGF2α analog, is a widely used pharmaceutical for the treatment of glaucoma.[3] This guide is intended for researchers and drug development professionals, offering a narrative that elucidates the causality behind experimental choices, ensuring scientific integrity and reproducibility. The proposed synthetic route involves a strategic sequence of protection, oxidative cleavage, and olefination to modify the prostaglandin's ω-chain, followed by final deprotection. Each step is detailed with protocols, mechanistic insights, and considerations for purification and characterization.

Introduction and Strategic Overview

15-Keto-17-phenyl trinor PGF2α is a keto-derivative of the F-series prostaglandins and is recognized as a metabolite of potent FP receptor agonists.[2] Its synthesis is of interest for studying prostaglandin metabolism, receptor interactions, and as a reference standard in analytical studies.

The conversion of latanoprost to the target molecule is a non-trivial transformation requiring significant structural modification of the lower (ω) side chain. Latanoprost possesses a (3S)-3-hydroxy-5-phenylpentyl chain, whereas the target molecule features a shorter 3-oxo-3-phenylpropyl chain. This "trinor" designation signifies the removal of three carbon atoms from the native prostaglandin skeleton.

Our synthetic strategy is therefore not a simple functional group interconversion but a multi-step process founded on established, high-yield transformations in prostaglandin chemistry. The core logic is as follows:

-

Protection: Selective protection of the reactive hydroxyl groups on the cyclopentane core and hydrolysis of the C-1 ester to prevent interference in subsequent steps.

-

Oxidative Cleavage: Cleavage of the C13-C14 double bond of the native ω-chain to yield a key aldehyde intermediate (a "Corey aldehyde" analogue).

-

Chain Reconstruction: Building the new, shorter ω-chain via a stereoselective olefination reaction, which simultaneously installs the required C15-keto functionality.

-

Deprotection: Removal of the protecting groups to yield the final target molecule.

This pathway provides a robust and logical route, leveraging well-understood reaction mechanisms to achieve the desired molecular architecture.

Overall Synthetic Workflow Diagram

Caption: High-level overview of the four-stage synthetic pathway from Latanoprost.

Detailed Experimental Protocols & Mechanistic Discussion

PART 2.1: Step 1 - Protection of Latanoprost

Causality: The latanoprost molecule contains three secondary hydroxyl groups (at C-9, C-11, and C-15) and an isopropyl ester. To perform selective chemistry on the ω-chain, the highly reactive C-9 and C-11 hydroxyls must be masked. Silyl ethers are the protecting groups of choice in prostaglandin synthesis due to their stability across a range of conditions and their clean, high-yield removal.[4] We will also hydrolyze the isopropyl ester to the free acid at the outset, which simplifies the protection strategy and subsequent purification.

Experimental Protocol:

-

Ester Hydrolysis:

-

Dissolve Latanoprost (1.0 eq) in a 2:1 mixture of methanol and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to pH ~4 with 1M HCl (aq).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield latanoprost acid. This is often used directly in the next step.

-

-

Hydroxyl Protection:

-

Dissolve the crude latanoprost acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (5.0 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 3.5 eq). The stoichiometry ensures protection of all three hydroxyl groups.

-

Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting tris-TBDMS protected latanoprost acid by flash column chromatography on silica gel.

-

| Parameter | Ester Hydrolysis | Hydroxyl Protection |

| Solvent | Methanol / Water | Anhydrous DMF |

| Key Reagent | Lithium Hydroxide (LiOH) | TBDMS-Cl, Imidazole |

| Temperature | Room Temperature | Room Temperature |

| Typical Time | 12-18 hours | 12-24 hours |

| Workup | Acidification & Extraction | Aqueous Quench & Extraction |

Table 1: Summary of conditions for the protection of Latanoprost.

PART 2.2: Step 2 - Oxidative Cleavage of the ω-Chain

Causality: The most efficient method to cleave the C13=C14 double bond to generate the required C-13 aldehyde is ozonolysis. This reaction is highly specific for carbon-carbon double bonds and proceeds at low temperatures, preserving the sensitive stereocenters of the prostaglandin core. A reductive workup using dimethyl sulfide (DMS) is employed to convert the intermediate ozonide directly to the desired aldehyde without over-oxidation.

Experimental Protocol:

-

Set up a three-neck flask with a gas inlet tube, a gas outlet tube (connected to an oil bubbler and a potassium iodide trap), and a thermometer.

-

Dissolve the protected latanoprost acid from Step 1 (1.0 eq) in a 3:1 mixture of dichloromethane (DCM) and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone (O₃) gas through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating a slight excess of ozone.

-

Once the reaction is complete, switch the gas flow to dry nitrogen to purge all excess ozone from the system (this is critical).

-

Add dimethyl sulfide (DMS, 4.0-5.0 eq) dropwise to the cold solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Concentrate the solvent in vacuo. The resulting crude aldehyde is typically purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Corey aldehyde analogue.

PART 2.3: Step 3 - ω-Chain Reconstruction via Horner-Wadsworth-Emmons Olefination

Causality: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the standard Wittig reaction for this transformation as it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is required for the target molecule. Furthermore, the phosphonate ylide is more nucleophilic, and the phosphate byproducts are water-soluble, simplifying purification. This single reaction constructs the C13=C14 double bond and installs the C15-keto group.

Reagent Preparation: Diethyl (2-oxo-2-phenylethyl)phosphonate

This reagent is prepared via the Arbuzov reaction.

-

Heat a mixture of 2-bromoacetophenone (1.0 eq) and triethyl phosphite (1.2 eq) at 120-140 °C for 3-4 hours.

-

The reaction is typically performed neat.

-

After cooling, the product can be purified by vacuum distillation to yield the phosphonate as a colorless oil.

HWE Protocol:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

-

Add the diethyl (2-oxo-2-phenylethyl)phosphonate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the ylide.

-

Cool the ylide solution back down to 0 °C.

-

Add a solution of the Corey aldehyde analogue from Step 2 (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor by TLC until the aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography to yield the fully protected 15-Keto-17-phenyl trinor PGF2α.

HWE Reaction Mechanism Diagram

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons olefination step.

PART 2.4: Step 4 - Global Deprotection

Causality: The final step is the removal of the TBDMS silyl ether protecting groups from the C-9 and C-11 hydroxyls. A fluoride ion source is the standard method for cleaving silicon-oxygen bonds. Tetrabutylammonium fluoride (TBAF) is highly effective and soluble in organic solvents like THF, making it the reagent of choice for a clean, high-yield deprotection under mild conditions.

Experimental Protocol:

-